10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
CAS No.: 89258-19-5
Cat. No.: VC17019781
Molecular Formula: C26H22ClN3O4S
Molecular Weight: 508.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89258-19-5 |
---|---|
Molecular Formula | C26H22ClN3O4S |
Molecular Weight | 508.0 g/mol |
IUPAC Name | 1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |
Standard InChI | InChI=1S/C26H22ClN3O4S/c1-15(31)17-9-12-22-20(13-17)29(19-5-3-4-6-21(19)35-22)23(32)14-28-30-25(24(27)26(30)33)16-7-10-18(34-2)11-8-16/h3-13,24-25,28H,14H2,1-2H3 |
Standard InChI Key | GEGPPBAMOFJJGD-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenothiazine core substituted at the 2-position with an acetyl group and at the 10-position with a 2-oxoazetidinyl side chain. The azetidinyl moiety contains a 4-methoxyphenyl group at C2 and a chlorine atom at C3, conferring stereoelectronic modulation (Figure 1). The IUPAC name is 1-[[2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one, with molecular formula C26H22ClN3O4S and molecular weight 507.99 g/mol .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C26H22ClN3O4S |
Molecular Weight | 507.99 g/mol |
CAS Number | 89258-19-5 |
IUPAC Name | 1-[[2-(2-Acetyl-10H-phenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |
Key Functional Groups | Phenothiazine, β-lactam, acetyl, methoxyphenyl |
Synthesis and Reaction Pathways
Synthetic Route
The synthesis follows a four-step protocol adapted from Sharma et al. (2011) :
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Alkylation of Phenothiazine: Phenothiazine reacts with 1-bromo-2-chloroethane in acetone to yield 1-(2-chloroethyl)-10H-phenothiazine.
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Hydrazine Conjugation: Treatment with hydrazine hydrate produces N-[2-(10H-phenothiazinyl)ethyl]hydrazine.
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Schiff Base Formation: Condensation with 4-methoxybenzaldehyde generates N-[2-(10H-phenothiazinyl)ethyl]-N’-(4-methoxybenzylidene)hydrazine.
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Azetidinone Ring Closure: Reaction with chloroacetyl chloride in the presence of triethylamine forms the 2-azetidinone ring via cyclodehydration .
Reaction Optimization
Critical parameters include:
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Temperature Control: Alkylation proceeds at room temperature (25°C) to prevent side reactions.
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Catalysis: Triethylamine facilitates dehydrohalogenation during azetidinone formation.
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Purification: Column chromatography (silica gel, acetone:chloroform 8:2) ensures >95% purity .
Pharmacological Applications
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial activity, as evidenced by minimum inhibitory concentration (MIC) assays against Gram-positive, Gram-negative, and fungal pathogens (Table 2) .
Table 2: Antimicrobial Activity (MIC, µg/mL)
Microorganism | Compound 4j* | Streptomycin | Griseofulvin |
---|---|---|---|
E. coli | 1.25 | 1.25 | - |
S. aureus | 2.75 | 2.25 | - |
C. albicans | 6.25 | - | 6.25 |
A. niger | 9.25 | - | 9.25 |
*Analogous to target compound with 4-methoxyphenyl substitution .
Receptor Interactions
The phenothiazine core mediates dopamine D2 and histamine H1 receptor antagonism, while the azetidinyl group enhances blood-brain barrier permeability. Molecular docking studies suggest the 4-methoxyphenyl moiety engages in π-π stacking with receptor hydrophobic pockets .
Mechanistic Insights
Dual-Action Pharmacology
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Antimicrobial: The 2-azetidinone ring mimics β-lactam antibiotics, inhibiting transpeptidase enzymes critical for bacterial cell wall crosslinking .
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Neuropsychiatric: Phenothiazine-derived D2 antagonism modulates mesolimbic dopamine pathways, implicating potential antipsychotic applications.
Structure-Activity Relationships (SAR)
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4-Methoxyphenyl vs. 4-Dimethylaminophenyl: Methoxy substitution improves antifungal efficacy (MIC 6.25 vs. 12.5 µg/mL) due to enhanced lipophilicity .
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Chlorine at C3: Electrophilic chlorine increases β-lactam reactivity, potentiating antibacterial effects.
Industrial and Research Applications
Drug Development
The compound serves as a lead structure for:
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Multitarget Antimicrobials: Combining β-lactam and phenothiazine pharmacophores counteracts resistance mechanisms.
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CNS Therapeutics: Hybrid molecules targeting both infection and psychosis are under preclinical evaluation.
Chemical Intermediate
Its synthetic versatility enables derivatization into:
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Polymer-Bound Ligands: For affinity chromatography in receptor isolation.
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Fluorescent Probes: Phenothiazine’s conjugated system permits bioimaging applications.
Comparison with Structural Analogues
Table 3: Activity Comparison of Phenothiazine-Azetidinone Hybrids
Compound | R Group | Antibacterial MIC (µg/mL) | Antitubercular MIC (µg/mL) |
---|---|---|---|
4j (4-OCH3) | 4-Methoxyphenyl | 1.25–2.75 | 2.50 |
4c (4-N(CH3)2) | 4-Dimethylaminophenyl | 2.50–3.25 | >12.5 |
4h (2-Cl) | 2-Chlorophenyl | 3.25–4.50 | 6.25 |
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